2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, fluorine, and isopropoxy group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Scientific Research Applications
2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product. The presence of the bromine, fluorine, and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2-(5-Bromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the isopropoxy group, which can affect its reactivity and selectivity.
2-(5-Bromo-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The unique combination of bromine, fluorine, and isopropoxy groups in this compound makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C15H21BBrFO3 |
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Molecular Weight |
359.04 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BBrFO3/c1-9(2)19-12-8-10(17)7-11(13(12)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
InChI Key |
OLUQJJYWUDWCBH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC(C)C)Br |
Origin of Product |
United States |
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